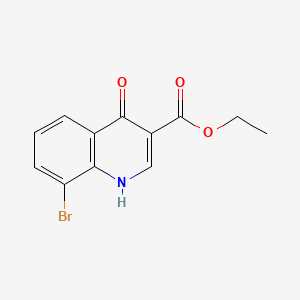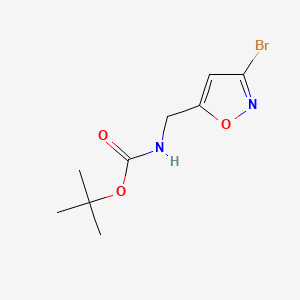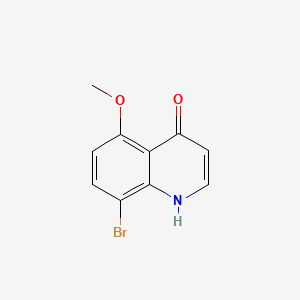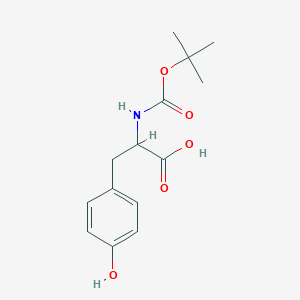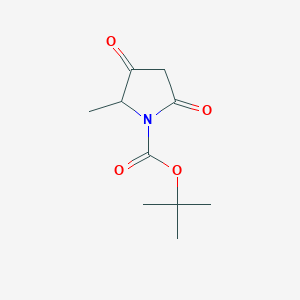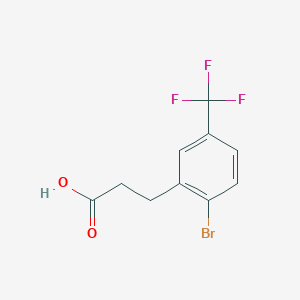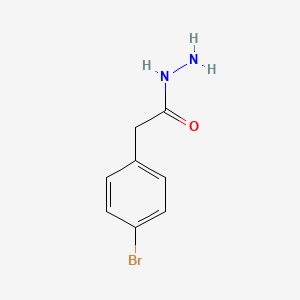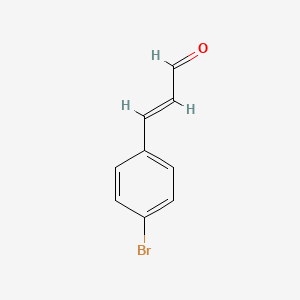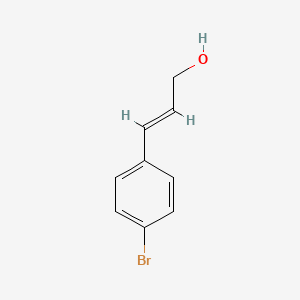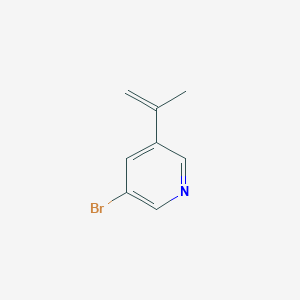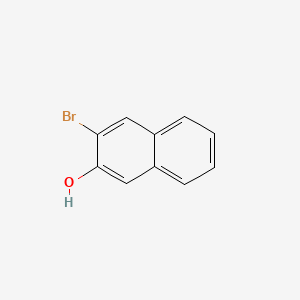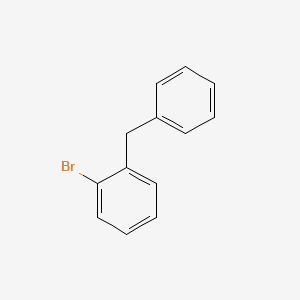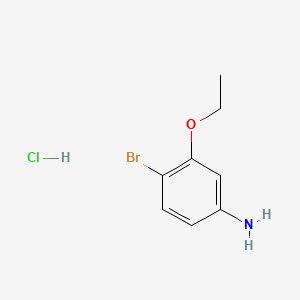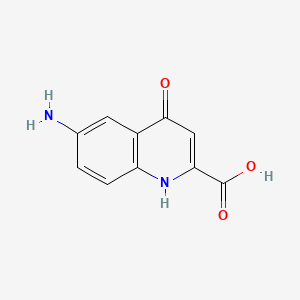
6-Amino-4-hydroxyquinoline-2-carboxylic acid
描述
“6-Amino-4-hydroxyquinoline-2-carboxylic acid” is a chemical compound with the molecular formula C10H8N2O3 . It is used as an intermediate in synthetic chemistry . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of quinoline derivatives, such as “6-Amino-4-hydroxyquinoline-2-carboxylic acid”, has been reported in the literature . The synthesis often involves reactions with anilines possessing electron-withdrawing groups . For example, the Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines .
Molecular Structure Analysis
The molecular structure of “6-Amino-4-hydroxyquinoline-2-carboxylic acid” can be analyzed using various methods such as single-crystal and powder X-ray diffraction, thermal and spectroscopic methods . The compound displays a zwitterionic form and two different enol-keto tautomers are observed depending on the crystallization solvent used .
Chemical Reactions Analysis
The chemical reactions involving “6-Amino-4-hydroxyquinoline-2-carboxylic acid” are complex and can involve multiple steps . For instance, the Doebner reaction, which involves aniline, benzaldehyde, and pyruvic acid, can be used to synthesize electron-deficient quinolines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Amino-4-hydroxyquinoline-2-carboxylic acid” can be determined using various methods. For instance, its molecular weight is 218.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .
科学研究应用
1. Synthesis of Enantiopure Compounds
6-Amino-4-hydroxyquinoline-2-carboxylic acid has been used in the synthesis of enantiopure compounds, such as 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This compound is significant in creating modulators of nuclear receptors, including liver X receptor (Forró et al., 2016).
2. Development of Photolabile Protecting Groups
It has been utilized in the development of photolabile protecting groups for carboxylic acids. For instance, brominated hydroxyquinoline, a derivative, shows great potential due to its higher single-photon quantum efficiency and multiphoton-induced photolysis sensitivity, making it suitable for in vivo applications (Fedoryak & Dore, 2002).
3. Natural Product Isolation
Quinoline-2-carboxylic acid derivatives, such as 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, have been isolated from natural sources like Ephedra species, highlighting its presence and potential applications in natural product chemistry (Starratt & Caveney, 1996).
4. Investigation of Bacterial Metabolism
This compound has been studied in the context of bacterial metabolism, where its derivatives serve as intermediates or end products in bacterial oxidation processes. For example, 5-hydroxyquinoline-2-carboxylic acid is a metabolite from bacterial oxidation of certain organic compounds (Nörtemann et al., 1993).
5. Application in Antibacterial Agents
6-Amino-4-hydroxyquinoline-2-carboxylic acid and its analogs have been explored for their potential as antibacterial agents. This is evident in the synthesis of compounds containing this structure that have shown effectiveness against various bacterial strains (Corelli et al., 1983).
6. Colorimetric Applications
Derivatives like 5-hydroxyquinoline-8-carboxylic acid have been used as colorimetric reagents for detecting certain metals, exemplifying its utility in analytical chemistry (Breckenridge & Singer, 1947).
属性
IUPAC Name |
6-amino-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEFSCNILAKRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-hydroxyquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



